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Compound of Interest

Compound Name:
(R)-methyl 2-

(benzylamino)propanoate

CAS No.: 120571-58-6

Cat. No.: B3022765

Get Quote

Executive Summary
(R)-Methyl 2-(benzylamino)propanoate (also known as N-Benzyl-D-Alanine Methyl Ester) is

a versatile chiral building block used extensively in the synthesis of peptidomimetics, chiral

auxiliaries, and pharmaceutical intermediates. Derived from D-alanine, this compound retains

the (R)-stereocenter, making it critical for accessing non-natural amino acid derivatives and

specific enantiomers of bioactive heterocycles, such as piperazinones and hydantoins.

This guide provides a definitive protocol for the synthesis, quality control, and downstream

application of this scaffold. Unlike generic procedures, these protocols are designed to be self-

validating, incorporating checkpoints to ensure optical purity is maintained throughout the

synthetic sequence.
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Property Data

IUPAC Name Methyl (2R)-2-(benzylamino)propanoate

Common Name N-Benzyl-D-Alanine Methyl Ester

CAS Number
159721-22-9 (Base); 19460-85-6 ((S)-HCl salt

analogue)

Molecular Formula C₁₁H₁₅NO₂

Molecular Weight 193.24 g/mol

Chirality (R)-Enantiomer (derived from D-Alanine)

Physical State
Colorless to pale yellow oil (Base); White solid

(HCl salt)

Solubility
Soluble in MeOH, EtOH, DCM, EtOAc; Low

solubility in water (Base)

pKa (calc) ~7.8 (Conjugate acid)

Synthesis Protocol: Reductive Amination
Objective: Synthesize (R)-methyl 2-(benzylamino)propanoate from D-alanine methyl ester

hydrochloride without racemization.

Reaction Logic
Direct alkylation of amines with benzyl halides often leads to over-alkylation (dibenzylation).

Reductive amination using benzaldehyde and a mild reducing agent (Sodium

triacetoxyborohydride, STAB) is the preferred route. STAB is selective for imines over

aldehydes and operates under mild acidic conditions that suppress racemization of the

-chiral center.

Experimental Procedure
Reagents:

D-Alanine methyl ester hydrochloride (10.0 g, 71.6 mmol)
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Benzaldehyde (7.6 g, 71.6 mmol)

Triethylamine (Et₃N) (7.25 g, 71.6 mmol)

Sodium triacetoxyborohydride (STAB) (22.8 g, 107.4 mmol)

Dichloromethane (DCM) (150 mL)

Acetic Acid (AcOH) (4.1 mL, 1.0 equiv - optional, accelerates imine formation)

Step-by-Step Protocol:

Free Base Generation (In Situ):

In a 500 mL round-bottom flask, suspend D-alanine methyl ester HCl in DCM (100 mL).

Add Et₃N dropwise at 0°C. Stir for 15 minutes. The solution will become clear as the free

amine is released.

Imine Formation:

Add Benzaldehyde to the reaction mixture.

Optional: Add AcOH (1.0 equiv) to buffer the system (pH ~5-6 is optimal for imine

formation).

Stir at room temperature (20-25°C) for 1 hour. Checkpoint: Monitor by TLC

(Hexane:EtOAc 3:1); disappearance of benzaldehyde indicates imine formation.

Reduction:

Cool the mixture to 0°C.

Add STAB in 3 portions over 15 minutes. Caution: Mild gas evolution.

Allow the reaction to warm to room temperature and stir for 12 hours.

Work-up:
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Quench with saturated aqueous NaHCO₃ (100 mL). Stir vigorously for 20 minutes to

decompose boron complexes.

Separate phases.[1] Extract the aqueous layer with DCM (2 x 50 mL).

Combine organic layers, wash with Brine (50 mL), and dry over anhydrous Na₂SO₄.[2]

Concentrate under reduced pressure to yield the crude oil.

Purification:

Purify via flash column chromatography (SiO₂).

Eluent: Hexane:EtOAc (Gradient 9:1 to 4:1).

Yield: Typically 85-92% as a colorless oil.

Quality Control (Self-Validation)
1H NMR (400 MHz, CDCl₃):

7.35-7.20 (m, 5H, Ar-H), 3.80 (d, 1H, J=13.0 Hz, PhCHH), 3.72 (s, 3H, OMe), 3.65 (d, 1H,
J=13.0 Hz, PhCHH), 3.35 (q, 1H, J=7.0 Hz,

-H), 1.30 (d, 3H, J=7.0 Hz, Me).

Enantiomeric Excess (ee): Determine via Chiral HPLC (Chiralcel OD-H, Hexane/IPA 90:10).

The (R)-enantiomer should exceed 98% ee.

Note: If the specific rotation

is positive (e.g., +18° to +22° in MeOH), the configuration is retained. (S)-isomer typically
shows negative rotation.

Application 1: Synthesis of Chiral Piperazinones
Context: The N-benzyl moiety serves as a protecting group and a structural element. Reaction

with chloroacetyl chloride followed by cyclization yields chiral piperazinones, which are

privileged scaffolds in drug discovery (e.g., MK-3207 analogs).
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Workflow Diagram
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Figure 1: Synthetic pathway for the construction of chiral piperazinone scaffolds.

Protocol
Acylation: Dissolve (R)-methyl 2-(benzylamino)propanoate (1.0 equiv) in DCM with Et₃N

(1.2 equiv). Add chloroacetyl chloride (1.1 equiv) dropwise at 0°C. Stir 1h.

Cyclization: The intermediate can often be cyclized directly. For higher yields, treat the crude

N-chloroacetyl ester with NaOMe (2.0 equiv) in MeOH at reflux for 2 hours.

Result: Formation of the diketopiperazine-like scaffold with retention of the methyl group

stereochemistry.

Application 2: Urea and Hydantoin Synthesis
Context: Reaction with isocyanates generates ureas. Upon acid or base treatment, these ureas

cyclize to form hydantoins, a class of anticonvulsants and aldose reductase inhibitors.

Mechanistic Pathway
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(R)-Methyl 2-(benzylamino)
propanoate

Intermediate:
N-Benzyl-N-carbamoyl ester

Nucleophilic Addition
DCM, RT

Reagent:
R'-N=C=O

Product:
(R)-1-Benzyl-5-methyl

hydantoin

Cyclization
(HCl/MeOH or Base)
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Figure 2: Divergent synthesis of Ureas and Hydantoins.

Protocol
Urea Formation: To a solution of the amine (1.0 mmol) in DCM (5 mL), add Phenyl

Isocyanate (1.0 mmol). Stir at RT for 30 min.

Validation: Evaporate solvent. The urea is typically a stable solid.

Hydantoin Cyclization: Reflux the urea in 6M HCl/EtOH (1:1) for 2 hours to effect cyclization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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